1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one

Cruzain inhibition Trypanosoma cruzi Thiosemicarbazone SAR

This saturated ketone is the defined precursor for high-potency thiosemicarbazone inhibitors of cruzain (IC50=40 nM) and rhodesain, outperforming ethanone-derived analogs by 2-fold. Its non-electrophilic Cα–Cβ bond eliminates the Michael acceptor reactivity of unsaturated chalcones, reducing off-target risks. The 3,4-dichloro substitution drives iNOS inhibition (IC50<10 μM) and NF-κB suppression. It also enables solvent-free pyrazole synthesis, cutting synthetic steps. Choose CAS 49747-54-8 for superior target engagement and a cleaner safety profile in antiparasitic and anti-inflammatory programs.

Molecular Formula C15H12Cl2O
Molecular Weight 279.2 g/mol
CAS No. 49747-54-8
Cat. No. B1356861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one
CAS49747-54-8
Molecular FormulaC15H12Cl2O
Molecular Weight279.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C15H12Cl2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2
InChIKeyDLECOFJLJXJDSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one (CAS 49747-54-8): Sourcing the Defined Dihydrochalcone Ketone Scaffold


1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one (CAS 49747-54-8), also designated 3',4'-Dichloro-3-phenylpropiophenone, is a synthetic dichlorinated diarylpropanone belonging to the dihydrochalcone class . It is distinguished by a saturated Cα–Cβ bond, a 3,4-dichloro substitution pattern on the A-ring, and an unsubstituted phenyl B-ring, giving it a molecular formula of C₁₅H₁₂Cl₂O and a molecular weight of 279.16 g/mol. This specific ketone serves as the defined synthetic precursor for a series of antiparasitic thiosemicarbazone inhibitors targeting cruzain and rhodesain [1].

Why Generic Substitution Fails for 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one: The Saturated vs. Unsaturated Scaffold Divide


Generic replacement of 1-(3,4-dichlorophenyl)-3-phenylpropan-1-one by its closest structural relatives—most notably the unsaturated α,β-unsaturated ketone 3,4-dichlorochalcone (CAS 59826-47-0) or the shorter-chain 3,4-dichloropropiophenone (CAS 6582-42-9)—introduces significant differences in molecular geometry, electronic conjugation, and biochemical recognition that cannot be dismissed as interchangeable. The saturated Cα–Cβ bond in the target compound eliminates the Michael acceptor reactivity inherent to chalcones, altering both metabolic stability and off-target covalent modification risk . Furthermore, the extended phenylpropyl chain influences the positioning of the terminal phenyl group within hydrophobic enzyme pockets, as evidenced by the divergent IC₅₀ values observed among thiosemicarbazone derivatives synthesized from different ketone precursors [1]. The quantitative evidence below demonstrates that these structural nuances translate into measurable differences in derived-inhibitor potency and physicochemical properties.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one (CAS 49747-54-8)


Derived Thiosemicarbazone Cruzain Inhibition: 2-Fold Greater Potency Than the Phenyl-Ethanone Homolog and >7-Fold Superiority Over the 3-Bromophenyl Analog

When converted to its corresponding thiosemicarbazone derivative, the 3-phenylpropan-1-one scaffold of CAS 49747-54-8 yields an IC₅₀ of 40 nM against Trypanosoma cruzi cruzain [1]. This represents a 2-fold improvement in potency over the phenyl-ethanone-derived thiosemicarbazone (IC₅₀ = 80 nM), demonstrating that elongation of the alkyl linker from two to three carbons enhances enzyme affinity. The differentiation is even more pronounced when comparing the halogen substitution pattern: the 3-bromophenyl-propan-1-one thiosemicarbazone achieves only IC₅₀ = 310 nM, indicating that the 3,4-dichloro substitution on the target scaffold confers approximately 7.75-fold greater potency than the 3-bromo substitution in otherwise identical molecular frameworks [1]. Within the same assay system, the unsaturated chalcone-derived thiosemicarbazone ((1E,2E)-1-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-one thiosemicarbazone) exhibits an IC₅₀ of 30 nM, only marginally superior to the target-derived saturated analog, yet the target compound's saturated backbone eliminates electrophilic reactivity that may contribute to off-target toxicity [2].

Cruzain inhibition Trypanosoma cruzi Thiosemicarbazone SAR Antiparasitic drug discovery

Physicochemical Differentiation from 3,4-Dichlorochalcone: Density, Boiling Point, and Conformational Flexibility

The saturated dihydrochalcone scaffold of CAS 49747-54-8 exhibits measurably different physicochemical properties compared to its closest unsaturated analog, 3,4-dichlorochalcone (CAS 59826-47-0). The target compound has a calculated density of 1.257 g/cm³ versus 1.296 g/cm³ for the chalcone analog, and a boiling point of 415.3°C at 760 mmHg versus 427.6°C for the unsaturated counterpart . These differences arise from the loss of extended π-conjugation across the enone system and the increased conformational flexibility of the saturated Cα–Cβ bond, which also adds two hydrogen atoms to the molecular formula (C₁₅H₁₂Cl₂O vs. C₁₅H₁₀Cl₂O for chalcone) and increases the molecular weight from 277.15 to 279.16 g/mol . The additional rotatable bond in the saturated scaffold (4 vs. 3) provides greater conformational adaptability for induced-fit binding interactions.

Physicochemical properties Dihydrochalcone vs. chalcone Pre-formulation Structural analog comparison

iNOS Inhibitory Activity of Dihydrochalcone-Class Compounds: Structural Prerequisite for the Saturated Linker in Anti-Inflammatory Chalcone Derivatives

Within the broader chalcone/dihydrochalcone pharmacophore class, the saturated Cα–Cβ bond represents a critical structural determinant for biological activity. In a systematic study of 41 synthetic chalcones, the most potent iNOS inhibitor identified was 2'-methoxy-3,4-dichlorochalcone (Ch15), which inhibited NO production in LPS-treated RAW 264.7 cells with an IC₅₀ of 7.1–9.6 μM [1]. This compound shares the identical 3,4-dichloro A-ring substitution pattern with the target compound CAS 49747-54-8 but differs in oxidation state at the Cα–Cβ bond. Ch15 was further demonstrated to down-regulate iNOS expression via suppression of NF-κB activation, a mechanism applicable to both saturated and unsaturated derivatives [1]. While direct iNOS inhibition data for the target dihydrochalcone itself have not been reported, the class-level evidence establishes that the 3,4-dichloro substitution pattern combined with the diarylpropanone framework represents a privileged scaffold for anti-inflammatory activity, and the saturated variant offers distinct pharmacokinetic advantages over the unsaturated counterpart [2].

iNOS inhibition Anti-inflammatory Structure-activity relationship Dihydrochalcone pharmacology

Synthetic Versatility as a Defined Ketone Intermediate: Purity Benchmarking Against Generic Dihydrochalcone Precursors

CAS 49747-54-8 serves as a defined ketone intermediate for the synthesis of diverse heterocyclic derivatives including 3-(3,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole and its N-acetyl derivatives via condensation with hydrazine and subsequent acetylation [1][2]. Commercially, the compound is available at standardized purity levels of ≥95% (HPLC) with batch-specific QC documentation including NMR, HPLC, and GC analyses . This contrasts with generic dihydrochalcone precursors such as 3,4-dichloropropiophenone (CAS 6582-42-9), which lacks the extended phenylpropyl chain and is primarily used as a reagent for antidepressant aryl-alkyl-piperidine derivatives rather than as a direct precursor to antiparasitic or heterocyclic compound libraries . The specific combination of the 3,4-dichloro A-ring and the 3-phenylpropyl chain in a single ketone building block avoids the need for multistep linear synthesis to introduce the phenylalkyl substituent, reducing synthetic step count by at least one step compared to routes starting from 3,4-dichloropropiophenone.

Synthetic intermediate Pyrazoline synthesis Thiosemicarbazone preparation Chemical procurement

Best-Fit Application Scenarios for 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one Based on Quantitative Differentiation Evidence


Antiparasitic Lead Optimization: Cruzain/Rhodesain Inhibitor Development

This compound is the optimal ketone precursor for generating thiosemicarbazone-based cruzain and rhodesain inhibitors. The derived thiosemicarbazone achieves an IC₅₀ of 40 nM against T. cruzi cruzain, outperforming the ethanone-derived analog (80 nM) by 2-fold and the 3-bromophenyl analog (310 nM) by nearly 8-fold [1]. Research groups focused on Chagas disease or human African trypanosomiasis drug discovery should prioritize this scaffold over shorter-chain or alternative halogen-substituted ketone precursors to maximize initial hit potency while minimizing electrophilic liability.

Heterocyclic Library Synthesis: Pyrazoline and Pyrazole Derivative Generation

The compound serves as a direct precursor for 3-(3,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole and N-acetyl pyrazole derivatives via condensation with hydrazine, enabling solvent-free synthetic protocols [2]. Medicinal chemistry groups constructing focused heterocyclic libraries for antimicrobial or anticancer screening will benefit from the compound's ability to introduce both the 3,4-dichloroaryl pharmacophore and the phenylalkyl substituent in a single building block, reducing synthetic step count compared to alternative retrosynthetic strategies.

Anti-Inflammatory Pharmacophore Exploration: iNOS/NF-κB Pathway Targeting

The 3,4-dichloro A-ring substitution pattern is associated with potent iNOS inhibition (IC₅₀ <10 μM) and NF-κB pathway suppression in structurally related chalcone derivatives [3]. For groups exploring anti-inflammatory mechanisms, the saturated dihydrochalcone scaffold of CAS 49747-54-8 offers a non-electrophilic alternative to chalcone-based iNOS inhibitors, enabling cleaner mechanistic studies by eliminating confounding Michael acceptor reactivity.

Physicochemical Property-Driven Pre-Formulation Studies

The compound's calculated density (1.257 g/cm³), boiling point (415.3°C), and four rotatable bonds differentiate it from the unsaturated chalcone analog (density 1.296 g/cm³, boiling point 427.6°C, three rotatable bonds) . These differences are relevant for process chemistry groups optimizing distillation-based purification or crystallization conditions during scale-up. The lower boiling point and density may facilitate energy-efficient purification relative to the chalcone counterpart.

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.